4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
CAS No.: 1344313-03-6
Cat. No.: VC3081075
Molecular Formula: C11H9FN2O
Molecular Weight: 204.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1344313-03-6 |
---|---|
Molecular Formula | C11H9FN2O |
Molecular Weight | 204.2 g/mol |
IUPAC Name | 4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde |
Standard InChI | InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 |
Standard InChI Key | LYVOBFWRDAYPPV-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F |
Canonical SMILES | CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F |
Introduction
Structural Characteristics and Basic Properties
Chemical Identity
4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is an organic compound consisting of a benzaldehyde core with a fluoro substituent at the 4-position and a 1-methyl-1H-pyrazol-5-yl group at the 3-position. This arrangement creates a unique electronic environment that influences its chemical behavior and potential applications . The compound combines three significant functional elements: a reactive aldehyde group, an electron-withdrawing fluorine atom, and a nitrogen-containing heterocyclic pyrazole ring system.
Physicochemical Properties
The compound typically exists as a solid at room temperature, with specific physicochemical properties shown in Table 1. Like its structural analog 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde, it demonstrates solubility in common organic solvents such as ethanol and dichloromethane, while showing limited solubility in water .
Table 1: Physicochemical Properties of 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₁H₉FN₂O | Contains 1 fluorine atom |
Molecular Weight | 204.20 g/mol | Calculated from atomic weights |
Physical State | Solid | At standard temperature and pressure |
Solubility | Soluble in organic solvents | Including ethanol and dichloromethane |
Structural Features | Aldehyde, fluorobenzene, pyrazole | Multi-functional compound |
Structural Comparison with Related Compounds
Isomeric Relationships
4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde has several important structural relatives that differ in either the position of the pyrazole attachment or the presence of the fluoro substituent. The 3-yl versus 5-yl positioning of the pyrazole ring creates distinct isomers with potentially different chemical and biological activities.
Comparative Structural Analysis
When compared to its non-fluorinated analog, 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (CAS 179055-28-8), the addition of the fluorine atom significantly alters both physical properties and chemical reactivity . The structural comparison reveals how subtle modifications can produce compounds with potentially different applications in research and development.
Table 2: Comparison of 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | C₁₁H₉FN₂O | 204.20 g/mol | Target compound |
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | C₁₁H₁₀N₂O | 186.20 g/mol | Lacks fluorine atom; pyrazole directly on 4-position |
4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde | C₁₁H₉FN₂O | 204.20 g/mol | Pyrazole attached at 3-position instead of 5-position |
Synthetic Methodologies
General Synthetic Approaches
Chemical Reactivity Profile
Functional Group Reactivity
The compound contains three principal reactive sites that determine its chemical behavior:
-
Aldehyde Group: Highly reactive toward nucleophilic addition reactions, making it valuable for various condensation reactions and syntheses of more complex structures.
-
Fluorine Substituent: The fluorine atom modifies the electronic distribution in the aromatic ring, affecting reactivity and potentially serving as a leaving group under specific conditions.
-
Pyrazole Moiety: The nitrogen-containing heterocycle contributes to potential hydrogen bonding interactions and coordination with metals, affecting the compound's behavior in biological systems.
Reaction Types and Applications
Like other benzaldehyde derivatives, 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is expected to participate in various reaction types that could be utilized in synthetic applications:
Table 3: Predicted Reaction Types and Products
Reaction Type | Reactive Site | Expected Products | Potential Applications |
---|---|---|---|
Oxidation | Aldehyde group | Carboxylic acid derivative | Synthesis of biologically active carboxylic acids |
Reduction | Aldehyde group | Benzyl alcohol derivative | Production of chiral alcohols |
Condensation | Aldehyde group | Imines, oximes, hydrazones | Formation of ligands and pharmaceutical intermediates |
Nucleophilic aromatic substitution | Fluoro group | Various substituted derivatives | Diversification of the molecular scaffold |
Wittig reaction | Aldehyde group | Alkene derivatives | Construction of extended conjugated systems |
Spectroscopic and Analytical Characterization
Spectroscopic Properties
The identification and purity assessment of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde would typically employ multiple spectroscopic techniques. Based on structural analogs and similar compound classes, the following spectroscopic characteristics would be expected:
NMR Spectroscopy
The compound would likely show distinctive signals in 1H NMR including:
-
A singlet for the methyl group on the pyrazole (approximately δ 3.8-4.0 ppm)
-
Signals for the pyrazole ring protons (typically between δ 6.0-8.0 ppm)
-
A characteristic aldehyde proton signal (approximately δ 9.8-10.0 ppm)
-
Complex splitting patterns for the aromatic protons influenced by the fluorine substituent
Analytical Identifiers
To facilitate precise identification, the compound can be characterized using standard chemical identifiers:
Table 4: Analytical Identifiers for 4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Identifier Type | Value |
---|---|
IUPAC Name | 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
Canonical SMILES | O=CC=1C=CC(F)=C(C2=CC=NN2C)C1 |
Melting Point | Expected to be solid at room temperature |
Structure-Activity Relationship Considerations
Electronic Effects
The fluorine substituent introduces significant electronic effects that alter the compound's chemical and potential biological behavior compared to non-fluorinated analogs:
-
Increased Lipophilicity: The fluorine typically enhances lipophilicity, potentially improving cell membrane permeability.
-
Hydrogen Bond Acceptor: Fluorine can act as a hydrogen bond acceptor, potentially influencing binding interactions with biological targets.
-
Electronic Distribution: The electron-withdrawing nature of fluorine modifies the electronic distribution across the aromatic system, potentially affecting reactivity and binding characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume